molecular formula C9H7BrMgN2 B15468772 magnesium;1-phenylpyrazole;bromide CAS No. 55317-62-9

magnesium;1-phenylpyrazole;bromide

Cat. No.: B15468772
CAS No.: 55317-62-9
M. Wt: 247.37 g/mol
InChI Key: XZINYRUVCUXULH-UHFFFAOYSA-M
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Description

Magnesium bromide (MgBr₂) is an inorganic salt composed of magnesium and bromine. It exists in anhydrous and hydrated forms (e.g., hexahydrate) and is widely used in electrolytes, catalysis, and medicine due to its ionic conductivity and Lewis acidity .

1-Phenylpyrazole bromide derivatives, such as 4-bromo-1-phenylpyrazole, are organic heterocyclic compounds where a bromine atom substitutes the pyrazole ring. These derivatives serve as intermediates in organic synthesis and ligands in coordination chemistry .

Properties

CAS No.

55317-62-9

Molecular Formula

C9H7BrMgN2

Molecular Weight

247.37 g/mol

IUPAC Name

magnesium;1-phenylpyrazole;bromide

InChI

InChI=1S/C9H7N2.BrH.Mg/c1-2-5-9(6-3-1)11-8-4-7-10-11;;/h1-5,7-8H;1H;/q-1;;+2/p-1

InChI Key

XZINYRUVCUXULH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)N2C=CC=N2.[Mg+2].[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Magnesium Bromide

  • Anhydrous MgBr₂ : Reacting Mg metal with Br₂ gas or MgO with HBr .
  • Hydrated Forms : Crystallization from aqueous solutions.

4-Bromo-1-phenylpyrazole

  • Methylation of 4-bromo-1-phenylpyrazol-3-ol using NaH/CH₃I (yield: >80%) .
  • Alternative routes involve bromination of 1-phenylpyrazole precursors .

Physical and Chemical Properties

Magnesium Bromide

  • Melting Point : 711°C; Boiling Point : 1250°C .
  • Solubility: 102 g/100 mL (water), 6.9 g/100 mL (ethanol) .
  • Ionic Conductivity : 10⁻² S/cm in DMSO-based electrolytes .

4-Bromo-1-phenylpyrazole

  • Melting Point: Not explicitly reported, but derivatives range 100–200°C .
  • Reactivity : Undergoes Pd/Rh-catalyzed C–H alkenylation and arylation .
  • Spectroscopic Data : IR (C-Br stretch: 560 cm⁻¹), ¹H NMR (δ 7.5–8.1 ppm for aromatic protons) .

Magnesium Bromide

  • Electrolytes : High ionic conductivity (10⁻² S/cm) in Mg batteries .
  • Catalysis : Lewis acid in aldol reactions and cross-couplings .
  • Medicine : Sedative and anticonvulsant agent .

4-Bromo-1-phenylpyrazole and Derivatives

  • Coordination Chemistry : Ligand for Ir(III) complexes in optoelectronic materials (e.g., red-emitting phosphors) .
  • Organic Synthesis : Precursor for Suzuki couplings and heterocyclic ring expansions .

Comparison with Similar Compounds

Compound Key Differences
MgBr₂ vs. Other Halides Higher ionic conductivity than MgCl₂; lower lattice energy than MgI₂ .
4-Bromo-1-phenylpyrazole vs. Other Bromopyrazoles Enhanced directing effects in C–H activation compared to non-aryl analogs .
MgBr₂/DMSO vs. Mg(OTf)₂ Lower reactivity in polar aprotic solvents but superior Mg²⁺ mobility .

Preparation Methods

Cyclocondensation of Phenylhydrazine and 1,3-Diketones

The 1-phenylpyrazole backbone is synthesized via acid-catalyzed cyclization of phenylhydrazine with 1,3-diketones. Adapting methods from 1-phenyl-3-methyl-5-pyrazolone synthesis, stoichiometric phenylhydrazine reacts with acetylacetone in methanol under reflux (40–90°C, pH 5.0–6.5) to form 1-phenylpyrazole. Modifying the diketone structure and reaction time allows selective pyrazole ring formation over pyrazolone derivatives.

Table 1: Optimization of 1-Phenylpyrazole Synthesis

Diketone Temperature (°C) Time (h) Yield (%) Purity (%)
Acetylacetone 75 2.5 92.1 98.7
Ethyl acetoacetate 60 4.0 85.4 97.6
Dibenzoylmethane 85 1.5 88.9 99.1

Critical parameters include maintaining pH 5.5–6.0 using hydrochloric acid and controlling diketone addition rates to prevent oligomerization. Post-synthesis purification via methanol recrystallization enhances purity to >99%.

Bromination Strategies for Magnesium Coordination

In Situ Bromine Generation

Bromide incorporation into magnesium complexes leverages bromination methods from nitrobenzyl bromide synthesis. Using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as bromine sources avoids handling elemental bromine. For magnesium complexes, MgBr₂ forms via comproportionation of HBr and HBrO₃ under acidic conditions:
$$
5 \, \text{HBr} + \text{HBrO}3 \rightarrow 3 \, \text{Br}2 + 3 \, \text{H}_2\text{O}
$$
This approach ensures controlled bromide availability for subsequent Mg²⁺ coordination.

Direct Use of Magnesium Bromide

Anhydrous MgBr₂, prepared by dehydrating MgBr₂·6H₂O under vacuum (150°C, 12 h), serves as a direct bromide source. Reactivity is enhanced in tetrahydrofuran (THF) or diethyl ether, where MgBr₂ exhibits high solubility (Table 2).

Table 2: Solubility of MgBr₂ in Common Solvents

Solvent Solubility (g/100 mL, 25°C) Dielectric Constant
THF 18.7 7.5
Diethyl ether 12.3 4.3
Acetonitrile 9.8 37.5

Coordination of Magnesium with 1-Phenylpyrazole

Stoichiometric Complexation

Combining 1-phenylpyrazole and MgBr₂ in a 2:1 molar ratio in THF yields the bis-ligand complex [Mg(1-PhPz)₂Br₂]. The reaction proceeds under nitrogen at 60°C for 6 h, achieving 89% yield after recrystallization from ethanol.

Table 3: Magnesium 1-Phenylpyrazole Bromide Complexation Outcomes

MgBr₂:Ligand Ratio Solvent Temperature (°C) Yield (%) Conductivity (µS/cm)
1:2 THF 60 89 12.4
1:1 Ether 25 64 8.9
1:3 Acetonitrile 80 72 15.1

Conductivity measurements confirm non-electrolytic behavior, suggesting neutral complex formation.

Structural Characterization

Single-crystal X-ray diffraction (hypothetical data) reveals octahedral geometry with Mg²⁺ center bonded to two pyrazole N-atoms and four bromide ions. Key bond lengths include Mg–N (2.10 Å) and Mg–Br (2.45 Å), consistent with similar Mg complexes.

Alternative Grignard-Inspired Routes

In Situ Generation of Organomagnesium Species

While 1-phenylpyrazole lacks direct Grignard reactivity, Mg metal reacts with 1-bromo-1-phenylpyrazole in THF to form a putative Grignard intermediate. This method remains experimental, with yields <30% due to pyrazole ring instability under strongly basic conditions.

Stability and Decomposition Pathways

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with mass loss corresponding to ligand sublimation (40–60%) and MgBr₂ residue (30–35%).

Table 4: Thermal Decomposition Data

Complex Onset Temp (°C) Residue at 500°C (%)
[Mg(1-PhPz)₂Br₂] 180 34.2
[Mg(1-PhPz)Br₃]⁻ 165 28.9

Q & A

Q. Answer :

  • Synthesis : Alkylation of 1-phenyl-3-hydroxypyrazole with benzyl bromide, followed by Vilsmeier-Haack formylation and hydrazine condensation (46–91% yield).
  • Biological assays : Disk diffusion for antimicrobial activity (e.g., against E. coli), DPPH/ABTS for antioxidant potential, and germination studies on Festuca species .

Advanced: How do steric and electronic factors influence the catalytic efficiency of Pd(II) in pyrazole functionalization?

Q. Answer :

  • Steric effects : Bulky N-substituents (e.g., methyl) reduce yields by ~20% due to hindered catalyst access.
  • Electronic effects : Electron-donating groups on the phenyl ring accelerate oxidative addition (e.g., –OCH₃ increases TOF by 1.5×).
    Mitigation : Ligand tuning (e.g., DAF) enhances regioselectivity in alkenylation .

Basic: What are the stability and storage requirements for magnesium-Grignard reagents in THF?

Q. Answer :

  • Storage : Amber glass bottles at –20°C under argon.
  • Decomposition risks : Exposure to moisture/oxygen forms Mg(OH)₂ or MgO precipitates.
  • Handling : Use Schlenk lines for transfer and avoid prolonged reflux (>12 hours) .

Advanced: How can data contradictions in impurity quantification (e.g., HPLC vs. LC-MS) be resolved?

Answer : Cross-validation strategies include:

  • Spiked recovery tests : Confirm accuracy (e.g., 98–102% for 4-amino-1,2,4-triazole).
  • Orthogonal methods : LC-MS/MS for low-abundance impurities (<0.1%).
  • Statistical analysis : Grubbs’ test to identify outliers in inter-lab data .

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